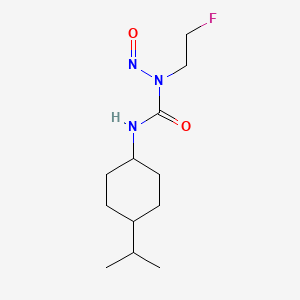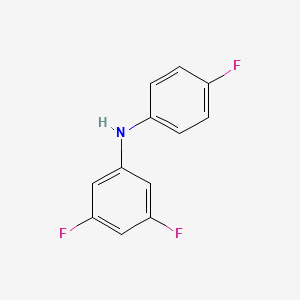
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone: is a compound that combines the structural features of both indole and benzimidazole, two important heterocyclic systems. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Benzimidazole derivatives also exhibit significant biological activities, such as antiviral, antifungal, and anticancer properties . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced or novel biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1H-Indole-3-carboxaldehyde can be synthesized via several methods, including the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, and Grignard reaction . The Vilsmeier-Haack reaction involves the formylation of indole using a mixture of POCl3 and DMF . The Reimer-Tiemann reaction uses chloroform and aqueous potassium hydroxide to formylate indole . The Grignard reaction involves the reaction of indole with a Grignard reagent followed by oxidation .
1H-Benzimidazol-2-ylhydrazone can be synthesized by the condensation of 1H-benzimidazole-2-carbohydrazide with various aldehydes . The reaction typically involves refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods:
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 1H-Indole-3-carboxaldehyde can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including antiviral and antifungal activities.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde: Known for its role as a precursor in the synthesis of various biologically active compounds.
1H-Benzimidazol-2-ylhydrazone: Known for its antimicrobial and anticancer properties.
Uniqueness:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone combines the structural features of both indole and benzimidazole, potentially leading to enhanced or novel biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C16H13N5 |
|---|---|
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H13N5/c1-2-6-13-12(5-1)11(9-17-13)10-18-21-16-19-14-7-3-4-8-15(14)20-16/h1-10,17H,(H2,19,20,21)/b18-10- |
InChI-Schlüssel |
QKWVMNHEYIXJMJ-ZDLGFXPLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


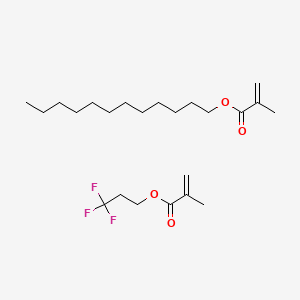
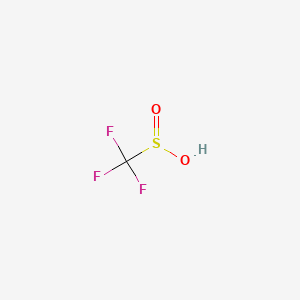
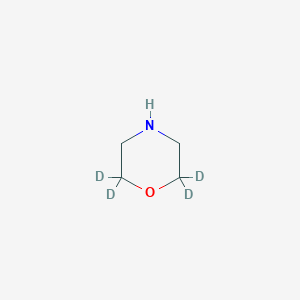
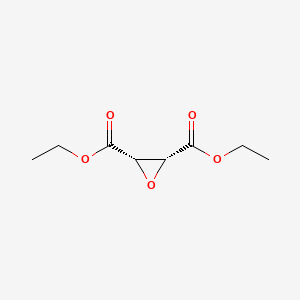
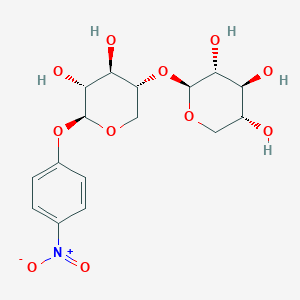
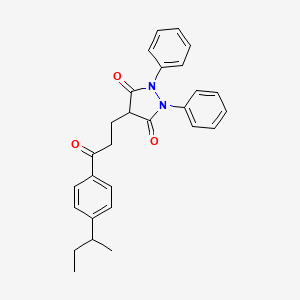

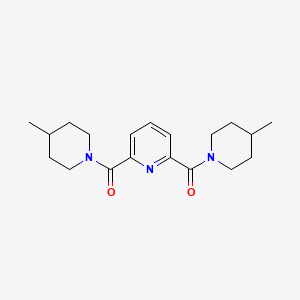
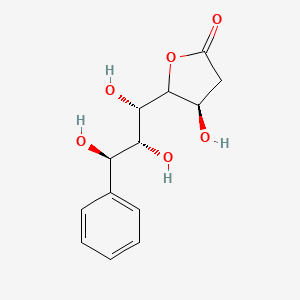
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
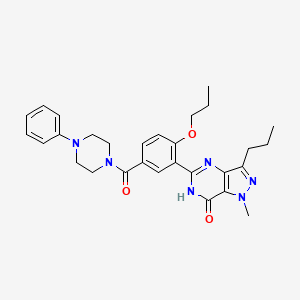
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
